molecular formula C6H11NO B3233828 1-Methylpyrrolidine-3-carbaldehyde CAS No. 1353955-10-8

1-Methylpyrrolidine-3-carbaldehyde

Cat. No.: B3233828
CAS No.: 1353955-10-8
M. Wt: 113.16 g/mol
InChI Key: SZCSQMWKHQABGW-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C6H11NO. It features a five-membered pyrrolidine ring with a methyl group at the nitrogen atom and an aldehyde group at the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of N-methylamino alcohols with aldehydes under acidic conditions. Another method includes the oxidation of 1-methylpyrrolidine-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the catalytic hydrogenation of pyrrolidine derivatives followed by selective oxidation .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylpyrrolidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Methylpyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the aldehyde group.

    1-Methylpyrrolidine-3-methanol: A reduced form of 1-Methylpyrrolidine-3-carbaldehyde.

    1-Methylpyrrolidine-3-carboxylic acid: An oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of both a methyl group and an aldehyde group on the pyrrolidine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-methylpyrrolidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-3-2-6(4-7)5-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCSQMWKHQABGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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